3-(Benzyloxy)mandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)mandelic Acid is an organic compound that belongs to the class of aromatic alpha hydroxy acids It is characterized by the presence of a benzyloxy group attached to the mandelic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)mandelic Acid typically involves the reaction of benzyl alcohol with mandelic acid. One common method includes the esterification of mandelic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, biocatalytic processes using enzymes such as mandelate racemase have been explored for the production of optically pure this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)mandelic Acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are employed for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Hydroxy derivatives.
Substitution: Brominated or other substituted derivatives
Scientific Research Applications
3-(Benzyloxy)mandelic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a chiral resolving agent in stereochemistry research
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)mandelic Acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The benzyloxy group can enhance the compound’s ability to interact with hydrophobic pockets in target proteins, leading to increased binding affinity and specificity .
Comparison with Similar Compounds
Mandelic Acid: The parent compound, which lacks the benzyloxy group.
3-Hydroxymandelic Acid: A hydroxyl derivative of mandelic acid.
Benzoic Acid: A simpler aromatic acid with similar oxidation products .
Uniqueness: 3-(Benzyloxy)mandelic Acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This group enhances the compound’s lipophilicity and ability to participate in specific chemical reactions, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C15H14O4 |
---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-hydroxy-2-(3-phenylmethoxyphenyl)acetic acid |
InChI |
InChI=1S/C15H14O4/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14,16H,10H2,(H,17,18) |
InChI Key |
TXQQCVRQEVBJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.